REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([O:4][C:5]([N:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)=[O:6])[CH3:3].[CH2:15]([NH2:19])[CH2:16][CH2:17][CH3:18].C([BH3-])#N.[Na+].Cl>CO.C(O)(=O)C>[CH3:1][C:2]([CH3:14])([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([NH:19][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:9][CH2:8]1)=[O:6])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CCC(CC1)=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)N1CCC(CC1)NCCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |